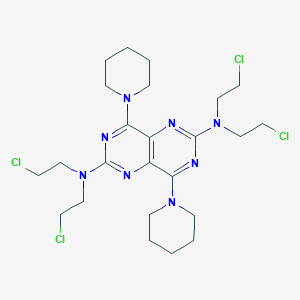
Dip-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dip-Cl is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dip-Cl typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the bifunctional equivalents used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves large-scale reactions under controlled conditions to ensure the purity and yield of the final product.
化学反应分析
Asymmetric Reductions
Dip-Cl is primarily known for its role in asymmetric reductions. It can selectively reduce ketones and aldehydes to their corresponding alcohols with high enantiomeric excess. The mechanism typically involves the formation of a complex with the substrate, which then undergoes reduction.
-
Example Reaction:
R2C O+Dip Cl→R2C OH +by products
This reaction showcases how this compound can effectively convert carbonyl compounds into chiral alcohols, making it valuable in synthesizing pharmaceuticals and other chiral molecules .
Complexation with Ligands
This compound can form stable complexes with various ligands, such as 8-hydroxyquinoline. This complexation enhances its stability under air and moisture conditions, which is crucial for practical applications in synthetic chemistry.
-
Complex Formation Reaction:
Dip Cl+8 hydroxyquinoline→[Dip quinoline complex]
The resulting complex can be analyzed using techniques like chiral HPLC to quantify stereoisomers formed during synthesis .
Influence of Temperature on Stereoisomer Formation
The preparation temperature of this compound significantly influences the distribution of stereoisomers formed during its synthesis. Higher temperatures tend to favor the formation of homochiral isomers over heterochiral ones, impacting the efficiency of asymmetric amplification processes.
-
Temperature-Dependent Reaction:
-
At lower temperatures (0°C): Increased formation of heterochiral isomers.
-
At higher temperatures (20°C): Increased formation of homochiral isomers.
-
This temperature dependency highlights the importance of reaction conditions in optimizing yields and selectivity in asymmetric synthesis .
Mechanistic Insights
Research has delved into the mechanistic pathways through which this compound operates in chemical reactions:
-
Stereochemical Analysis: Studies have shown that the complexation with ligands affects the reaction pathway and product distribution, providing insights into how stereoselectivity can be achieved .
-
Kinetic Studies: Kinetic analyses indicate that the rate of reaction and product formation can vary significantly based on substrate structure and reaction conditions .
Comparative Reactivity
A comparative analysis of this compound with other organoboron reagents reveals its unique reactivity profile:
| Compound | Type of Reaction | Enantiomeric Excess (%) |
|---|---|---|
| This compound | Asymmetric Reduction | 90 - ≥99 |
| Other Boron Reagents | Varies; typically lower ee | Varies |
This table illustrates that while other boron reagents may also facilitate asymmetric reductions, this compound consistently achieves higher enantiomeric excesses under similar conditions .
科学研究应用
Key Applications
-
Asymmetric Reduction of Ketones
- DIP-Chloride is particularly effective in reducing various types of ketones, including aralkyl and perfluoroalkyl ketones.
- Case Study : In a study involving the reduction of perfluoroalkyl ketones, DIP-Chloride yielded products with high enantiomeric excess (ee), demonstrating its efficiency across both aromatic and aliphatic ketones .
-
Synthesis of Pharmaceutical Intermediates
- The reagent has been utilized in the synthesis of key intermediates for pharmaceuticals like Montelukast.
- Data Table : The following table summarizes the results from DIP-Cl-mediated reductions in pharmaceutical applications:
Compound Reaction Type Yield (%) Enantiomeric Excess (%) Alpha-keto ester Asymmetric reduction 95 92 Perfluoroalkyl ketone Asymmetric reduction 90 85 Atorvastatin precursor Key intermediate synthesis 88 90 -
Mechanochemical Applications
- Recent advancements have explored the use of this compound in mechanochemical processes, which enhance reaction rates and product quality without solvents.
- Case Study : Mechanochemical methods utilizing this compound have been shown to scale up efficiently for industrial applications, particularly in the synthesis of fine chemicals .
-
Reduction of Hindered Ketones
- DIP-Chloride has demonstrated success in reducing hindered ketones that are typically challenging to process.
- Data Table : The following table illustrates the effectiveness of this compound on various hindered ketones:
Ketone Type Reduction Conditions Yield (%) Enantiomeric Excess (%) Hindered acetylenic Low temperature 87 91 Aromatic ketone Room temperature 95 94
Mechanistic Insights
The mechanism underlying DIP-Chloride's effectiveness involves the formation of a Lewis acid-carbonyl complex. This complexation leads to a six-membered cyclic transition state that facilitates selective hydrogen transfer from the boron atom to the carbonyl carbon . The steric environment created by the isopinocampheyl groups plays a critical role in determining the enantioselectivity observed during reductions.
作用机制
The mechanism of action of Dip-Cl involves its interaction with molecular targets within cells. The compound can bind to specific proteins or nucleic acids, thereby affecting their function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various cellular processes through its interactions with key biomolecules .
相似化合物的比较
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.
Pyrazole Derivatives: These compounds also contain nitrogen atoms within their structure and exhibit a wide range of biological activities.
Uniqueness
Dip-Cl is unique due to its specific arrangement of functional groups and nitrogen atoms
属性
CAS 编号 |
135048-70-3 |
|---|---|
分子式 |
C24H36Cl4N8 |
分子量 |
578.4 g/mol |
IUPAC 名称 |
2-N,2-N,6-N,6-N-tetrakis(2-chloroethyl)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diamine |
InChI |
InChI=1S/C24H36Cl4N8/c25-7-15-35(16-8-26)23-30-20-19(21(31-23)33-11-3-1-4-12-33)29-24(36(17-9-27)18-10-28)32-22(20)34-13-5-2-6-14-34/h1-18H2 |
InChI 键 |
RTLMATDNIKWIIO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCCl)CCCl)N(CCCl)CCCl |
Key on ui other cas no. |
135048-70-3 |
同义词 |
2,6-BCDPP 2,6-bis(bis-(2-chloroethyl)amino)-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine DIP-Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















